prop-2-en-1-yl 5'-cyano-6'-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate
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Overview
Description
prop-2-en-1-yl 5'-cyano-6'-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate is a complex organic compound with a molecular formula of C21H22N4O5S and a molecular weight of 442.5 g/mol This compound is notable for its intricate structure, which includes multiple functional groups such as cyano, ethoxycarbonylamino, and sulfanyl groups
Preparation Methods
The synthesis of prop-2-en-1-yl 5'-cyano-6'-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyanoacetylation of amines, followed by cyclocondensation reactions to form the pyridine and dihydropyridine rings . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine. Industrial production methods may employ solvent-free reactions or fusion techniques to enhance yield and reduce costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfanyl and ethoxycarbonylamino groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxycarbonylamino sites, using reagents like sodium methoxide or ammonia.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
prop-2-en-1-yl 5'-cyano-6'-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and heterocycles.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and ethoxycarbonylamino groups can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to prop-2-en-1-yl 5'-cyano-6'-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate include other cyanoacetamide derivatives and dihydropyridine compounds. These compounds share similar functional groups and chemical reactivity but differ in their specific structures and applications. For example, cyanoacetohydrazides are used in the synthesis of various heterocyclic compounds and have distinct biological activities .
Properties
CAS No. |
445391-36-6 |
---|---|
Molecular Formula |
C21H22N4O5S |
Molecular Weight |
442.5g/mol |
IUPAC Name |
prop-2-enyl 5-cyano-6-[2-(ethoxycarbonylamino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C21H22N4O5S/c1-4-9-30-20(27)17-13(3)24-19(31-12-16(26)25-21(28)29-5-2)15(10-22)18(17)14-7-6-8-23-11-14/h4,6-8,11,18,24H,1,5,9,12H2,2-3H3,(H,25,26,28) |
InChI Key |
FXICRDCGAVJNJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN=CC=C2)C#N |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN=CC=C2)C#N |
Origin of Product |
United States |
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